DPI 201-106

描述

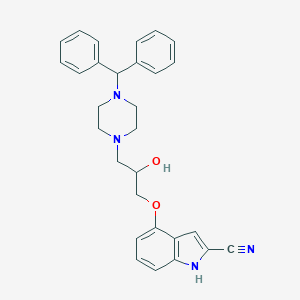

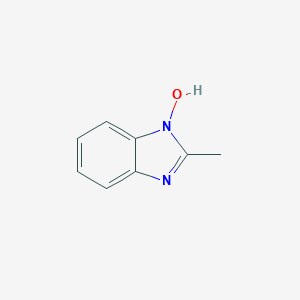

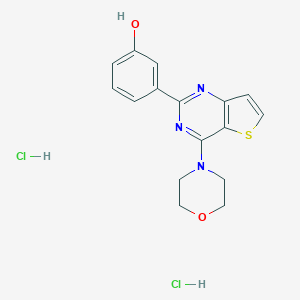

DPI-201106 是一种由诺华制药公司最初开发的小分子药物。它以正性肌力药物的作用而闻名,这意味着它可以增强心脏收缩力量。该化合物主要用于治疗心血管疾病,包括心力衰竭和心律失常。 其分子式为 C29H30N4O2 .

科学研究应用

作用机制

DPI-201106 通过调节心肌细胞中的电压门控钠通道来发挥作用。它增加了这些通道开放状态的可能性,导致钠离子流入增加,随后细胞内钙离子水平升高。 这会导致正性肌力作用,增强心脏收缩力量 . 该化合物还抑制 ABCB1 蛋白的药物外排功能,可以逆转癌细胞的多药耐药性 .

生化分析

Biochemical Properties

Dpi 201-106 plays a significant role in biochemical reactions, particularly in the modulation of voltage-gated sodium channels (VGSCs). This compound exhibits cardioselective modulation of VGSCs, resulting in a positive inotropic effect . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it increases the Ca2+ sensitivity of skinned fibers from porcine trabecula septomarginalis with an EC50 of 0.2 nM . Additionally, this compound does not change cAMP levels in guinea-pig atria and rabbit papillary muscles, indicating a cAMP-independent mechanism of action .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by prolonging the open state of Na+ channels, leading to an increase in action potential duration . This compound also exhibits positive inotropic effects in guinea-pig and rat left atria, kitten, rabbit, and guinea-pig papillary muscles . Furthermore, this compound has been shown to increase the effective refractory period (ERP) of both non-infarcted and infarcted ventricular myocardia . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels (VGSCs). By prolonging the open state of these channels, this compound increases the action potential duration, which contributes to its positive inotropic effect . Additionally, this compound increases the Ca2+ sensitivity of skinned fibers from porcine trabecula septomarginalis . This compound does not inhibit phosphodiesterase activity at pharmacologically relevant concentrations, further supporting its cAMP-independent mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in anesthetized dogs, left ventricular dP/dtmax is increased by this compound at a dose of 0.2 mg/kg i.v. . Additionally, in digoxin-pretreated anesthetized cats, this compound is infused up to an accumulated dose of 12.22 mg/kg i.v. . These studies indicate that this compound exhibits stable and sustained effects on cardiac function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving dogs with subacute myocardial infarction, this compound was administered in cumulative doses of 1, 3, and 5 mg/kg . The results showed dose-dependent improvements in hemodynamic parameters, with higher doses producing more significant effects . At higher doses, this compound also increased the conduction time in the infarcted myocardium to a greater degree than in the non-infarcted myocardium . These findings suggest that while this compound is effective at improving cardiac function, careful consideration of dosage is necessary to avoid potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to cardiac function. This compound does not change cAMP levels in guinea-pig atria and rabbit papillary muscles, indicating a cAMP-independent mechanism of action . Additionally, this compound does not inhibit phosphodiesterase activity at pharmacologically relevant concentrations . These findings suggest that this compound exerts its effects through modulation of VGSCs and Ca2+ sensitivity rather than through traditional cAMP-mediated pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its therapeutic effects. This compound exhibits cardioselective modulation of VGSCs, resulting in a positive inotropic effect . This compound is transported and distributed within cardiac tissues, where it interacts with VGSCs and increases Ca2+ sensitivity

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. This compound interacts with VGSCs on the sarcolemma and intracellular membranes, leading to prolonged action potential duration and increased Ca2+ sensitivity . The subcellular localization of this compound within cardiac cells is essential for its positive inotropic effects and modulation of cardiac function.

准备方法

DPI-201106 的合成涉及多个步骤,从制备核心吲哚结构开始。合成路线通常包括以下步骤:

吲哚核的形成: 吲哚核通过费歇尔吲哚合成反应合成,该反应涉及苯肼与醛或酮的反应。

取代反应: 吲哚核经历各种取代反应,以引入二苯甲基和哌嗪基。

羟基化: 最后一步是吲哚核的羟基化,以引入羟基丙氧基。

化学反应分析

DPI-201106 经历几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种氧化产物。常见的氧化试剂包括高锰酸钾和三氧化铬。

还原: DPI-201106 可以用锂铝氢化物或硼氢化钠等试剂还原。

取代: 该化合物可以发生取代反应,特别是在哌嗪基和二苯甲基上。常见的取代试剂包括卤代烷和酰氯。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。

相似化合物的比较

DPI-201106 在其双重作用机制方面是独特的,包括肌膜和细胞内作用。类似的化合物包括:

洋地黄苷: 这些化合物也具有正性肌力作用,但通过抑制钠钾 ATP 酶泵起作用。

多巴胺: 该化合物是一种β-肾上腺素能激动剂,通过刺激β-肾上腺素能受体来增加心脏收缩力。

氨力农和米力农: 这些化合物是磷酸二酯酶抑制剂,它们可以增加细胞内环状 AMP 水平,导致钙离子流入增加和正性肌力作用。

属性

IUPAC Name |

4-[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O2/c30-19-24-18-26-27(31-24)12-7-13-28(26)35-21-25(34)20-32-14-16-33(17-15-32)29(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-13,18,25,29,31,34H,14-17,20-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBYHCOEAFHGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=C(N3)C#N)O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10913677 | |

| Record name | 4-{3-[4-(Diphenylmethyl)piperazin-1-yl]-2-hydroxypropoxy}-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97730-95-5 | |

| Record name | 4-[3-[4-(Diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97730-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DPI 201-106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097730955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{3-[4-(Diphenylmethyl)piperazin-1-yl]-2-hydroxypropoxy}-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPI-201-106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI0EP1D878 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: DPI 201-106 primarily targets voltage-gated sodium channels (VGSCs) in cardiac cells. []

ANone: this compound binds to VGSCs and alters their gating kinetics. Specifically, it slows down the inactivation of sodium channels, leading to a prolonged open state. [, , , ]

ANone: The prolonged opening of VGSCs caused by this compound leads to an increased influx of sodium ions into cardiac cells. This increased sodium influx can have several downstream effects, including:

- Enhanced Contractility (Positive Inotropy): The increased sodium influx indirectly enhances calcium influx through the sodium-calcium exchanger, ultimately leading to increased contractile force in cardiac muscle. [, , , , ]

- Prolonged Action Potential Duration: The sustained sodium influx delays repolarization of cardiac cells, resulting in a prolonged action potential duration. [, , , ]

- Negative Chronotropic Effect: this compound has been shown to decrease heart rate, potentially through indirect effects on autonomic nervous system activity. [, , ]

ANone: Yes, research suggests this compound might interact with other ion channels, including calcium channels and potassium channels, although these interactions are less well-characterized than its effects on VGSCs. [, ]

ANone: Yes, this compound displays species-dependent effects on cardiac contractility and action potential duration. For example, its inotropic effects are more pronounced in rat hearts compared to guinea pig hearts. [] Interestingly, this compound exhibits no effect on contractility or action potential duration in cattle cardiac tissue, suggesting a unique insensitivity of bovine cardiac sodium channels to this compound. []

ANone: The molecular formula of this compound is C28H28N4O2, and its molecular weight is 452.55 g/mol.

ANone: While the provided research articles don't provide detailed spectroscopic data, techniques like NMR and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds like this compound. []

ANone: this compound is not known to possess catalytic properties. Its primary mode of action involves binding to VGSCs and modulating their gating properties.

ANone: Research on this compound analogs, such as BDF 9148, suggests that even minor structural changes can significantly influence its potency and selectivity for VGSCs. [, ] For instance, replacing the cyano group of this compound with a methyl group (as in BDF 8784) led to a compound with altered activity. [] Similarly, modifications to the benzhydrylpiperazine side chain in a series of 4-(diphenylmethyl)-α-[(4-quinolinyloxy)methyl]-1-piperazineethanol analogs demonstrated varying degrees of inotropic and vasodilatory effects. [] This highlights the importance of specific structural features for interacting with the target site and influencing channel gating.

ANone: Yes, this compound exists as a racemic mixture, meaning it contains both enantiomers (mirror image forms). Studies utilizing separated enantiomers of this compound (R-DPI and S-DPI) have shown that the S-enantiomer is primarily responsible for the sodium channel activation and positive inotropic effects. [, ] This highlights the stereospecificity of the this compound binding site on VGSCs.

ANone: While the provided research doesn’t explicitly address formulation challenges, it's worth noting that this compound's potential for instability and its limited solubility could pose challenges for developing stable and bioavailable formulations. [] Further research on formulation strategies would be needed to overcome these challenges.

ANone: Studies in healthy volunteers showed that orally administered this compound reaches peak plasma levels within 1-2 hours and has a terminal elimination half-life of approximately 15 hours. [] This suggests a relatively slow elimination rate and potential for drug accumulation upon repeated dosing.

ANone: Yes, this compound has been shown to decrease total intravascular volume primarily by reducing splanchnic blood volume. This effect is independent of baroreceptor or adrenergic receptor stimulation. []

ANone: Various in vitro models, including isolated papillary muscles, atria, and ventricular myocytes from different species (e.g., rat, guinea pig, human), have been used to characterize the electrophysiological and contractile effects of this compound. [, , , , , , ] These models allow for precise control of experimental conditions and enable detailed mechanistic studies.

ANone: this compound has been evaluated in various animal models, including anesthetized rats and dogs, to assess its haemodynamic effects and potential for treating heart failure. [, , ] These models provide valuable insights into the in vivo activity and potential clinical utility of the compound.

ANone: While the provided articles mention that this compound was investigated in clinical trials, they do not provide specific details about these trials.

ANone: Studies have shown that high concentrations of this compound can lead to calcium overload in cardiac cells, potentially causing arrhythmias and contractile dysfunction. [, ] Further investigation is needed to fully assess the safety profile and potential long-term effects of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

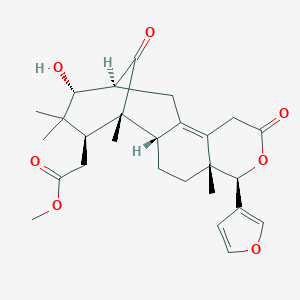

![1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol](/img/structure/B162983.png)

![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)

![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)